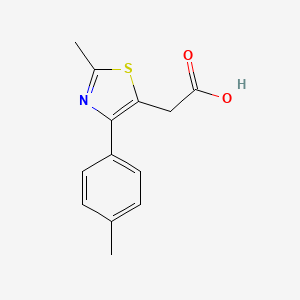![molecular formula C22H18N4O B2679012 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol CAS No. 74990-94-6](/img/structure/B2679012.png)
2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as (Z)- (2-hydroxyphenyl) (1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone, has a molecular weight of 354.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H18N4O/c27-21-14-8-7-13-20 (21)22 (25-24-18-9-3-1-4-10-18)17-15-23-26 (16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22- .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel pyrazine moieties bearing 2-pyrazoline derivatives were synthesized using environmentally safe methods, highlighting their potential for antibacterial and antioxidant activities. This process demonstrates the compound's role in creating biologically active compounds through efficient synthesis techniques (Kitawat & Singh, 2014).
Antimicrobial and Antifungal Activities
- A novel series of phenol derivatives, similar in structure to the compound , showed significant antimicrobial activity against various bacterial strains, illustrating the compound's utility in developing new antimicrobial agents (Shaikh et al., 2014).
- Pyrazolo[1,5-a]pyrimidine derivatives, related to the chemical structure of interest, displayed good antifungal abilities against phytopathogenic fungi, suggesting potential applications in agricultural fungicides (Zhang et al., 2016).
Antitumor Activity
- Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a conceptual basis with the target compound, were found to have attractive in vitro antitumor effects on human leukemia cells. This indicates the potential of such compounds in cancer therapy (Zsoldos-Mády et al., 2006).
Additional Applications
- The compound and its derivatives have been explored for their role in the synthesis of anticonvulsant agents, indicating their utility in pharmaceutical applications targeting neurological disorders (Chapleo et al., 1986).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol' involves the condensation of 2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde followed by the addition of 2-phenylhydrazine to form the Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.", "Starting Materials": ["2-hydroxybenzaldehyde", "1-phenyl-1H-pyrazole-4-carbaldehyde", "2-phenylhydrazine", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide to form the Schiff base intermediate.", "Step 2: Addition of 2-phenylhydrazine to the Schiff base intermediate to form the final product.", "Step 3: Reduction of the Schiff base intermediate using sodium borohydride to yield the final product."] } | |
Número CAS |
74990-94-6 |
Fórmula molecular |
C22H18N4O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H |
Clave InChI |
RQZZULLFKBRHPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)
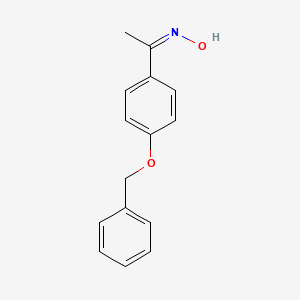
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)
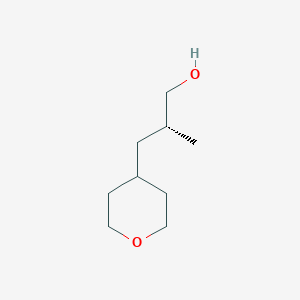
![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)
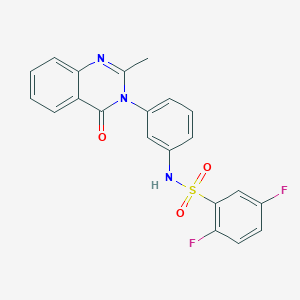
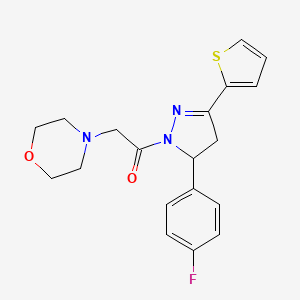
![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)
![2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2678949.png)
